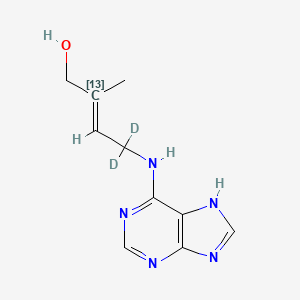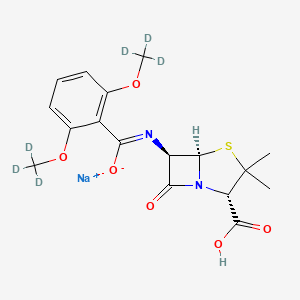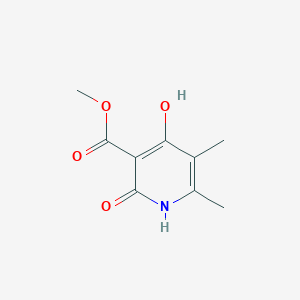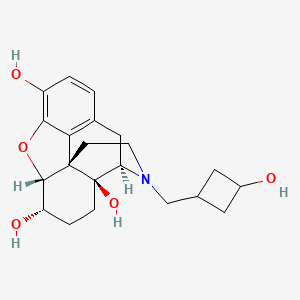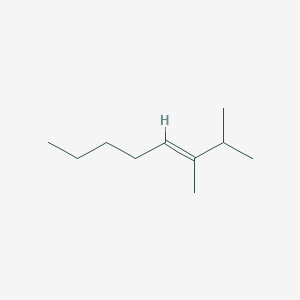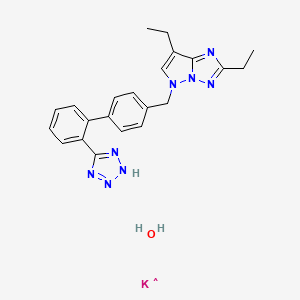
YM-358 potassium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YM-358 potassium hydrate is an orally active and long-lasting antagonist of the angiotensin type 1 receptor. This compound is known for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The molecular formula of this compound is C22H24KN8O, and it has a molecular weight of 455.587 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YM-358 potassium hydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
YM-358 potassium hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
YM-358 potassium hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of angiotensin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
YM-358 potassium hydrate exerts its effects by antagonizing the angiotensin type 1 receptor. This receptor is involved in regulating blood pressure and fluid balance. By blocking this receptor, this compound can reduce blood pressure and alleviate the symptoms of hypertension. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular regulation .
Comparaison Avec Des Composés Similaires
YM-358 potassium hydrate can be compared with other angiotensin receptor antagonists, such as:
- Losartan
- Valsartan
- Irbesartan
Uniqueness
This compound is unique due to its long-lasting activity and oral bioavailability. Unlike some other angiotensin receptor antagonists, it provides sustained effects, making it a promising candidate for long-term therapeutic use .
List of Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Propriétés
Formule moléculaire |
C22H24KN8O |
|---|---|
Poids moléculaire |
455.6 g/mol |
InChI |
InChI=1S/C22H22N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28);;1H2 |
Clé InChI |
BPSGOSNJXWDLAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
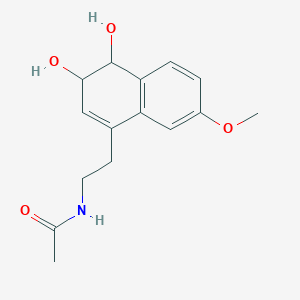
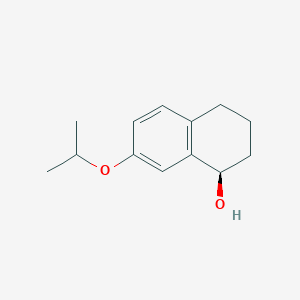
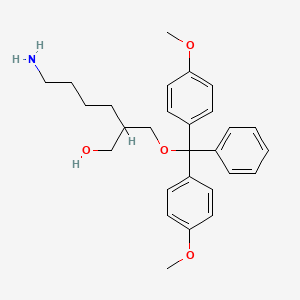
![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
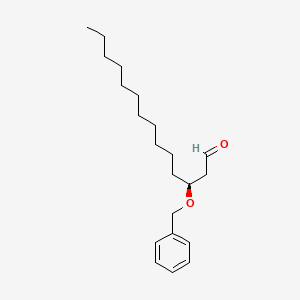
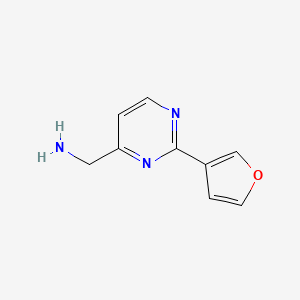
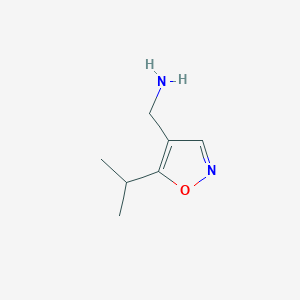
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
